![molecular formula C17H20N4O2S B7633456 N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide
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Overview
Description
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide involves the inhibition of several signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is commonly activated in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been found to have a low toxicity profile, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is its ability to inhibit multiple signaling pathways involved in cancer progression and inflammation. Additionally, it has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide. One of the potential applications is in the development of combination therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and drug interactions. Furthermore, the optimization of the synthesis method and the development of more efficient and cost-effective methods for the production of this compound are also areas of future research.
Synthesis Methods
The synthesis of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloro-4-morpholinopyridine with cyclopropylamine and thioamide, followed by the reaction with acetic anhydride and purification through column chromatography. This method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(20-15(12-1-2-12)17-19-5-10-24-17)14-11-13(3-4-18-14)21-6-8-23-9-7-21/h3-5,10-12,15H,1-2,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHUCOMPKDXFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CS2)NC(=O)C3=NC=CC(=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide |
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